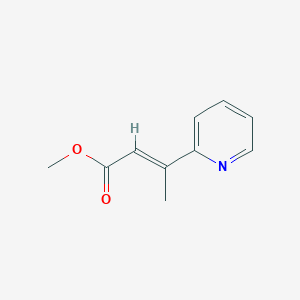

Methyl 3-(pyridin-2-yl)but-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

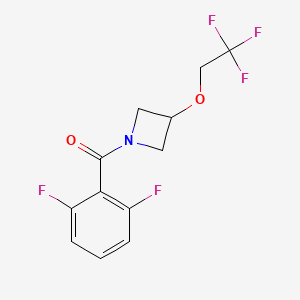

“Methyl 3-(pyridin-2-yl)but-2-enoate” is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 . It is typically in liquid form .

Physical And Chemical Properties Analysis

“Methyl 3-(pyridin-2-yl)but-2-enoate” is typically in liquid form . Its boiling point and other physical properties are not specified in the available resources .Applications De Recherche Scientifique

Synthesis and Functionalization

Methyl 3-(pyridin-2-yl)but-2-enoate serves as a versatile scaffold in the synthesis of highly functionalized pyridine derivatives. For instance, it has been utilized in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, offering a convenient pathway for producing a variety of 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005). Additionally, this compound has been involved in reactions leading to polysubstituted pyridines, further elaborated into bicyclic systems like thieno[2,3-b]pyridines and pyrazolo[3,4-c]pyridines (Abu-Shanab et al., 1994).

Catalytic Processes

In catalysis, Methyl 3-(pyridin-2-yl)but-2-enoate has been a key player in the development of new annulation processes. For example, it has acted as a 1,4-dipole synthon in [4 + 2] annulations with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Moreover, it has been central to studies on the cobalt carbonyl-catalyzed hydroesterification of butadiene, yielding important insights into the production of methyl 3-pentenoate and further esterification to dimethyl adipate (Matsuda, 1973).

Heterocyclic Compounds Synthesis

The role of Methyl 3-(pyridin-2-yl)but-2-enoate extends to the synthesis of heterocyclic compounds, underlining its importance in organic chemistry. It has facilitated the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, contributing to the development of novel heterocyclic systems with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997). Additionally, its utility has been demonstrated in the synthesis of furo[3,2-c]pyridine derivatives through anion relay enabled [3 + 3]-annulation of active methylene isocyanides and conjugated ene-yne-ketones, showcasing a novel methodology for constructing biologically valuable compounds (Dong et al., 2018).

Propriétés

IUPAC Name |

methyl (E)-3-pyridin-2-ylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-5-3-4-6-11-9/h3-7H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLPNKBAAYZEND-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(pyridin-2-yl)but-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-1-methylethyl]-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide](/img/structure/B2683008.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2683009.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)